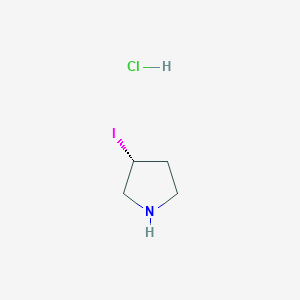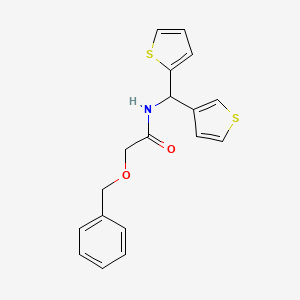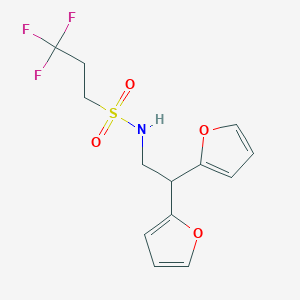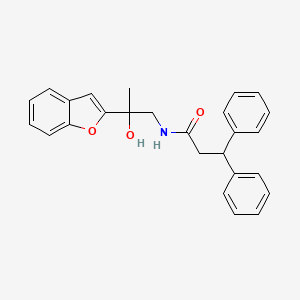![molecular formula C17H16ClN5OS B2817969 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 880802-56-2](/img/structure/B2817969.png)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound with a wide range of biological activities . It has been synthesized and evaluated for its antiviral activity .
Synthesis Analysis
The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular formula of the compound is C8H6ClN3S . The structure includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Chemical Reactions Analysis
The compound is synthesized through a series of reactions including esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 229-233 °C (lit.) . Its molecular weight is 211.67 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of derivatives of 1,2,4-triazol and their evaluation for different biological activities have been a significant area of research. These compounds exhibit a wide range of pharmacological potentials, including anti-inflammatory, antimicrobial, and antiviral properties.
Antimicrobial and Anti-inflammatory Properties : Research has shown that derivatives of 1,2,4-triazol possess considerable synthetic and pharmacological potential, with investigations into their synthesis methods, physical, physico-chemical, and biological properties. Such studies aim to widen the spectrum of synthesized derivatives and their biological activity, including anti-exudative properties, which have been confirmed in experiments with white rats, demonstrating effectiveness in comparison to reference drugs like diclophenac sodium (Chalenko et al., 2019).
Antiviral Activities : Another area of research has focused on the antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives. These compounds have been evaluated for their potential to inhibit viral replication in human adenoviruses and ECHO-9 virus, highlighting their significance in antiviral research (Wujec et al., 2011).
Enzyme Inhibition Studies
Investigations have also been carried out on the inhibition of specific enzymes, such as lipases and α-glucosidase, by novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These studies aim to understand the compounds' potential therapeutic applications in treating diseases like diabetes and obesity by inhibiting enzymes involved in metabolic pathways (Bekircan et al., 2015).
Anticancer Research
Furthermore, the synthesis of 1,2,4-triazole derivatives and their evaluation for anticancer properties form a crucial part of scientific research. Compounds with a 1,2,4-triazole nucleus have been synthesized and tested against various cancer cell lines, showcasing the potential of these derivatives in oncological research and their role in developing new anticancer agents (Ostapiuk et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c1-11-2-8-14(9-3-11)20-15(24)10-25-17-22-21-16(23(17)19)12-4-6-13(18)7-5-12/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUXOXHXYWZCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)sulfonyl]-4-(morpholinomethyl)-4-piperidinol](/img/structure/B2817887.png)
![1-{[6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}indoline](/img/structure/B2817889.png)


![10-Oxa-6-azaspiro[4.6]undecan-7-one](/img/structure/B2817894.png)
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2817896.png)
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B2817897.png)



![6-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2817907.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2817908.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxyacetamide](/img/structure/B2817909.png)
